

# TTC-352: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the Structure, Chemical Properties, and Biological Activity of a Novel Selective Human Estrogen Receptor Partial Agonist

### Introduction

**TTC-352** is an orally bioavailable small molecule that acts as a selective human estrogen receptor alpha (ERα) partial agonist (ShERPA).[1][2] It represents a promising therapeutic agent for the treatment of endocrine-resistant estrogen receptor-positive (ER+) breast cancer. [3][4] Developed to mimic the tumor-regressing effects of 17β-estradiol (E2) in tamoxifen-resistant breast cancers, **TTC-352** is designed to have a more favorable side-effect profile, notably a reduced risk of uterine cancer development compared to tamoxifen.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data of **TTC-352**, along with detailed experimental protocols relevant to its study.

### **Chemical and Physical Properties**

TTC-352 is a benzothiophene derivative with the following chemical and physical properties:



| Property          | Value                                                        | Reference |
|-------------------|--------------------------------------------------------------|-----------|
| IUPAC Name        | 3-(4-fluorophenyl)-2-(4-hydroxyphenoxy)benzo[b]thiophen-6-ol |           |
| Molecular Formula | C20H13FO3S                                                   | _         |
| Molecular Weight  | 352.4 g/mol                                                  | _         |
| CAS Number        | 1607819-68-0                                                 | _         |
| Appearance        | Not specified                                                | _         |
| Solubility        | Not specified                                                | _         |
| InChI Key         | UDBMVVLTKJMPCJ-<br>UHFFFAOYSA-N                              |           |

### **Mechanism of Action and Signaling Pathways**

**TTC-352** exerts its anticancer effects through a distinct mechanism of action as a selective ERα partial agonist. Upon administration, **TTC-352** binds to ERα located in the nucleus of ER+ breast cancer cells. This binding event triggers a conformational change in the receptor, leading to several downstream cellular events that ultimately inhibit tumor growth.

### **Estrogen Receptor Binding and Conformational Change**

X-ray crystallography studies have revealed that **TTC-352** binds to the ligand-binding domain (LBD) of ER $\alpha$ , inducing an agonist conformation where helix 12 seals the ligand-binding cavity. The benzothiophene scaffold of **TTC-352** forms a crucial hydrogen bond with the amino acid residue Glu353. This interaction stabilizes the active conformation of the receptor, allowing for the recruitment of coactivators that are also recruited by estradiol (E2).

## Induction of the Unfolded Protein Response and Apoptosis

A primary mechanism of **TTC-352**-mediated tumor regression is the rapid induction of the unfolded protein response (UPR) and subsequent apoptosis. By promoting a stable agonist



conformation of ER $\alpha$  and recruiting specific coactivators, **TTC-352** triggers a cellular stress response that leads to programmed cell death in endocrine-resistant breast cancer cells.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Rapid Induction of the Unfolded Protein Response and Apoptosis by Estrogen Mimic TTC-352 for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TTC-352: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611505#ttc-352-structure-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com